molecular formula C8H20N4O4S B14321457 Piperidino ethyl guanidine sulphate CAS No. 101517-10-6

Piperidino ethyl guanidine sulphate

Katalognummer: B14321457
CAS-Nummer: 101517-10-6
Molekulargewicht: 268.34 g/mol
InChI-Schlüssel: LYNDKEYSEBKFIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidino ethyl guanidine sulphate is a chemical compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperidino ethyl guanidine sulphate typically involves the reaction of piperidine with ethyl guanidine in the presence of a suitable catalyst. One common method is the guanylation of piperidine using ethyl guanidine under mild conditions. This reaction can be catalyzed by transition metals such as scandium triflate or ytterbium triflate, which facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of reactants, controlled reaction temperatures, and the use of efficient catalysts to maximize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Piperidino ethyl guanidine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidines .

Wirkmechanismus

The mechanism of action of piperidino ethyl guanidine sulphate involves its interaction with specific molecular targets and pathways. It is known to act as a strong base and nucleophile, facilitating various chemical transformations. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Eigenschaften

CAS-Nummer

101517-10-6

Molekularformel

C8H20N4O4S

Molekulargewicht

268.34 g/mol

IUPAC-Name

carbamimidoyl(2-piperidin-1-ium-1-ylethyl)azanium;sulfate

InChI

InChI=1S/C8H18N4.H2O4S/c9-8(10)11-4-7-12-5-2-1-3-6-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4)

InChI-Schlüssel

LYNDKEYSEBKFIL-UHFFFAOYSA-N

Kanonische SMILES

C1CC[NH+](CC1)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.